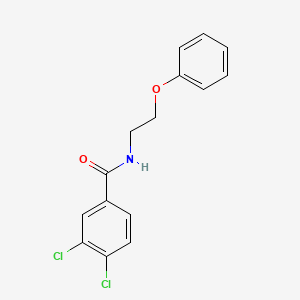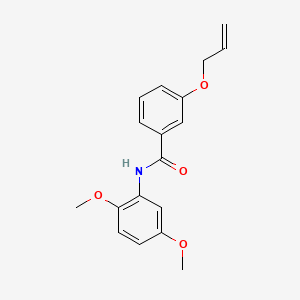![molecular formula C19H24ClNO2 B4409007 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride
説明
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have promising effects in the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine release in the brain, which is responsible for the rewarding effects of various drugs of abuse. By blocking the dopamine D3 receptor, this compound has been found to reduce drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been found to reduce the expression of c-fos, a protein that is involved in the regulation of gene expression in the brain.
実験室実験の利点と制限
The advantages of using 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selective antagonist activity at the dopamine D3 receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
For the research on 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride include the development of more selective and potent compounds that target the dopamine D3 receptor. This will help to improve the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which will require clinical trials and regulatory approval.
科学的研究の応用
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
特性
IUPAC Name |
4-[2-(4-benzylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-4-17(5-3-1)16-18-6-8-19(9-7-18)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCIMQZNSUTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)

![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)